molecular formula C21H17NO2 B2699374 5,8-Dimethoxy-2-(2-naphthyl)quinoline CAS No. 618886-14-9

5,8-Dimethoxy-2-(2-naphthyl)quinoline

Cat. No.: B2699374
CAS No.: 618886-14-9
M. Wt: 315.372
InChI Key: SIQALAOLEGJQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a quinoline ring system with two methoxy groups (CH3O) at positions 5 and 8, and a naphthyl group attached to position 2. The trifluoromethyl (CF3) substituent is also present .

Scientific Research Applications

Luminescent Properties

One area of research involves the design and microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, showcasing operational simplicity and environmental benefits. This new class of compounds, including 5,8-Dimethoxy-2-(2-naphthyl)quinoline derivatives, exhibits good luminescent properties in ethanol solutions, suggesting potential use as organic electroluminescent (EL) media (S. Tu et al., 2009).

Antimicrobial Activity

Another significant application is the synthesis and evaluation of new chromene-based [1,8]naphthyridines derivatives as potential antimicrobial agents. These novel compounds were synthesized through a multicomponent reaction and evaluated for their antimicrobial activity, demonstrating the diverse potential of naphthylquinoline derivatives in addressing microbial resistance (Jayvirsinh D. Gohil et al., 2016).

Properties

IUPAC Name

5,8-dimethoxy-2-naphthalen-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-23-19-11-12-20(24-2)21-17(19)9-10-18(22-21)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQALAOLEGJQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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